An In-Depth Technical Guide to (1-Ethylpropyl)(2-phenylethyl)amine: Core Chemical Properties and Synthetic Pathways
An In-Depth Technical Guide to (1-Ethylpropyl)(2-phenylethyl)amine: Core Chemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and analytical characterization of (1-Ethylpropyl)(2-phenylethyl)amine (CAS No. 71797-47-2). As a member of the vast phenethylamine class of compounds, which includes numerous endogenous neurotransmitters and psychoactive substances, understanding its core characteristics is crucial for researchers in medicinal chemistry, pharmacology, and drug development. Due to the limited availability of direct experimental data for this specific secondary amine, this guide synthesizes information from structurally related compounds to provide a robust predictive profile. This includes detailed discussions on its molecular structure, physicochemical properties, potential synthetic routes, and expected spectroscopic signatures. The document also touches upon the general pharmacological and toxicological considerations relevant to the broader phenethylamine family.
Introduction: Situating (1-Ethylpropyl)(2-phenylethyl)amine in the Phenethylamine Landscape
The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of endogenous catecholamines like dopamine and norepinephrine, as well as a wide array of synthetic psychoactive compounds.[1] These molecules play critical roles in neuronal signaling, influencing mood, voluntary movement, and stress responses.[1] The biological activity of phenethylamines is exquisitely sensitive to substitutions on the aromatic ring, the ethyl chain, and the terminal amino group.
(1-Ethylpropyl)(2-phenylethyl)amine, also known as N-(pentan-3-yl)-2-phenylethanamine, is a secondary amine featuring a 2-phenylethyl group responsible for the core phenethylamine characteristics and a 1-ethylpropyl (pentan-3-yl) group attached to the nitrogen atom. This N-alkylation significantly influences the compound's lipophilicity and steric profile compared to its primary amine parent, 2-phenylethylamine. These modifications are expected to modulate its interaction with biological targets, such as monoamine transporters and receptors. This guide aims to provide a detailed technical foundation for researchers working with or considering the synthesis and application of this and related compounds.
Core Chemical and Physical Properties
Direct experimental data for (1-Ethylpropyl)(2-phenylethyl)amine is scarce in publicly available literature. However, by examining the properties of the parent compound, 2-phenylethylamine, and other N-alkylated derivatives, we can establish a reliable set of predicted properties.
Molecular Identity
| Property | Value | Source |
| IUPAC Name | N-(1-Ethylpropyl)-2-phenylethanamine | - |
| CAS Number | 71797-47-2 | [2] |
| Molecular Formula | C₁₃H₂₁N | [2] |
| Molecular Weight | 191.31 g/mol | [2] |
| Canonical SMILES | CCC(CC)NCCC1=CC=CC=C1 | - |
| InChI Key | InChI=1S/C13H21N/c1-3-12(4-2)14-11-10-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3 | - |
Predicted Physicochemical Properties
The following table summarizes the predicted and extrapolated physicochemical properties of (1-Ethylpropyl)(2-phenylethyl)amine. These values are derived from the known properties of 2-phenylethylamine and trends observed with increasing N-alkylation.
| Property | 2-Phenylethylamine (for comparison) | (1-Ethylpropyl)(2-phenylethyl)amine (Predicted) | Justification for Prediction |
| Appearance | Colorless to slightly yellow liquid | Colorless to pale yellow liquid | Similar to other N-alkylated phenethylamines.[3] |
| Odor | Fishy | Amine-like, potentially less pungent than the primary amine | N-alkylation can sometimes temper the characteristic fishy odor of primary amines.[4] |
| Boiling Point | 197-200 °C | ~240-260 °C | The addition of the C5 alkyl group will significantly increase the molecular weight and van der Waals forces, leading to a higher boiling point compared to 2-phenylethylamine and N-ethyl-2-phenylethanamine. |
| Density | 0.962 g/mL at 20 °C | ~0.90-0.93 g/mL | Alkyl chains are less dense than the aromatic ring; increasing the alkyl portion of the molecule is likely to decrease the overall density. |
| Solubility | Soluble in water, ethanol, and ether[4] | Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and diethyl ether | The larger, nonpolar 1-ethylpropyl group will decrease aqueous solubility while enhancing solubility in nonpolar organic solvents.[3] |
| pKa (of the conjugate acid) | 9.83[4] | ~10.5-11.0 | Secondary amines are generally more basic than primary amines due to the electron-donating effect of the additional alkyl group. |
Synthesis and Reactivity
Proposed Synthetic Pathways
The most logical and widely applicable method for the synthesis of (1-Ethylpropyl)(2-phenylethyl)amine is through the reductive amination of phenylacetaldehyde with 3-aminopentane (1-ethylpropylamine).
Caption: Reductive amination pathway for the synthesis of (1-Ethylpropyl)(2-phenylethyl)amine.
Experimental Protocol: Reductive Amination
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Imine Formation: In a round-bottom flask, dissolve phenylacetaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add 3-aminopentane (1.1 eq) dropwise at room temperature. The reaction can be monitored by TLC or GC-MS for the disappearance of the aldehyde. The formation of the imine intermediate is often driven by the removal of water, which can be facilitated by the addition of a dehydrating agent like anhydrous magnesium sulfate.
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Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in portions. The choice of reducing agent is critical; NaBH₄ is a mild and selective reagent suitable for this transformation. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.
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Work-up and Purification: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water. If the solvent is immiscible with water, separate the organic layer. If a water-miscible solvent was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by vacuum distillation.
An alternative approach involves the N-alkylation of 2-phenylethylamine with a suitable 3-pentyl halide, such as 3-bromopentane.
Caption: N-alkylation pathway for the synthesis of (1-Ethylpropyl)(2-phenylethyl)amine.
Reactivity Profile
As a secondary amine, (1-Ethylpropyl)(2-phenylethyl)amine is expected to exhibit typical reactivity:
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Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily reacting with acids to form the corresponding ammonium salt.
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Nucleophilicity: The nitrogen atom is nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides.
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Oxidation: Amines can be oxidized by various reagents. The specific products will depend on the oxidizing agent used.
Analytical and Spectroscopic Characterization
Definitive identification and purity assessment of (1-Ethylpropyl)(2-phenylethyl)amine would rely on a combination of chromatographic and spectroscopic techniques. The following are predicted spectroscopic characteristics based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:
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A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the five protons of the phenyl group.
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A multiplet for the methine proton of the 1-ethylpropyl group (-CH(CH₂CH₃)₂) shifted downfield due to the adjacent nitrogen.
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Overlapping multiplets for the four methylene protons of the ethyl groups (-CH₂CH₃) and the two methylene protons of the phenylethyl backbone (-CH₂CH₂Ph).
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Two triplets corresponding to the six methyl protons of the two ethyl groups (-CH₂CH₃).
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A broad singlet for the N-H proton, the chemical shift of which would be concentration-dependent and would disappear upon D₂O exchange.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon environment:
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Signals for the aromatic carbons, with the ipso-carbon at a lower field and the other carbons in the typical aromatic region.
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A signal for the methine carbon of the 1-ethylpropyl group.
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Signals for the methylene carbons of the ethyl groups and the phenylethyl backbone.
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Signals for the methyl carbons of the ethyl groups.
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Infrared (IR) Spectroscopy
The IR spectrum would provide key information about the functional groups present:
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N-H Stretch: A characteristic, sharp absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine N-H stretch. This peak is typically less broad than the O-H stretch of alcohols.
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C-H Stretches: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.
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C=C Stretches: Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
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C-N Stretch: A C-N stretching band in the 1020-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would be a powerful tool for confirming the molecular weight and fragmentation pattern:
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Molecular Ion Peak (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound. According to the nitrogen rule, an odd molecular weight is consistent with the presence of one nitrogen atom.
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Fragmentation Pattern: The primary fragmentation pathway for amines is alpha-cleavage. For (1-Ethylpropyl)(2-phenylethyl)amine, this would involve cleavage of the C-C bonds adjacent to the nitrogen atom, leading to the formation of resonance-stabilized iminium cations. The base peak is often the result of the loss of the largest alkyl radical from the alpha-position.
Pharmacological and Toxicological Considerations
Direct pharmacological and toxicological data for (1-Ethylpropyl)(2-phenylethyl)amine are not available. However, its structural similarity to other phenethylamines allows for some general predictions.
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Pharmacology: Phenethylamines are known to interact with monoamine systems in the central nervous system.[5] They can act as substrates for monoamine transporters (dopamine, norepinephrine, and serotonin transporters), potentially leading to the release of these neurotransmitters. They can also have direct agonist or antagonist activity at various receptors. The N-alkylation in (1-Ethylpropyl)(2-phenylethyl)amine may alter its affinity and selectivity for these targets compared to the parent compound. Some N-alkylated phenethylamines are known monoamine oxidase inhibitors (MAOIs).[6]
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Toxicology: As with many amines, (1-Ethylpropyl)(2-phenylethyl)amine is likely to be a skin and eye irritant.[7] Ingestion could be harmful, and high doses may produce stimulant-like effects on the central nervous system. The general safety precautions for handling volatile amines should be observed, including working in a well-ventilated area and using appropriate personal protective equipment (gloves, safety glasses).
Conclusion
(1-Ethylpropyl)(2-phenylethyl)amine is a secondary amine within the broad and pharmacologically significant phenethylamine class. While specific experimental data for this compound is limited, a comprehensive understanding of its fundamental chemical properties can be derived from the analysis of structurally related molecules. This guide provides a detailed predictive profile of its physicochemical properties, outlines plausible synthetic routes based on established chemical principles, and describes the expected analytical and spectroscopic characteristics. This information serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and related fields, enabling a more informed approach to the synthesis, handling, and potential application of this and similar N-alkylated phenethylamines. Further experimental validation of the properties outlined herein is encouraged to build upon this foundational knowledge.
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